molecular formula C10H10N4S2 B4663939 6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B4663939
M. Wt: 250.3 g/mol
InChI Key: ZVMADLWXJCFCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as ITT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ITT belongs to the family of triazolothiadiazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. 6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to reduce the level of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol in fungi, which can lead to cell death. In addition, 6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity. 6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to be effective at low concentrations, which can reduce the cost of experiments. However, one of the limitations of using 6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research on 6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the future directions is to study the pharmacokinetics and pharmacodynamics of 6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in vivo. Another future direction is to study the potential applications of 6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the development of new drugs for the treatment of cancer, fungal infections, and bacterial infections. Furthermore, the development of new synthetic methods for 6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could lead to the discovery of new derivatives with improved properties.

Scientific Research Applications

6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its anticancer, antifungal, and antimicrobial properties. In material science, 6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used for the development of organic semiconductors and optoelectronic devices. In analytical chemistry, 6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a probe for the detection of metal ions.

properties

IUPAC Name

6-propan-2-yl-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S2/c1-6(2)9-13-14-8(7-4-3-5-15-7)11-12-10(14)16-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMADLWXJCFCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C(=NN=C2S1)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-isopropyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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